

A Technical Guide to Commercial Sourcing and Research Applications of (+)-Jalapinolic Acid

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Compound of Interest

Compound Name: (+)-Jalapinolic acid

Cat. No.: B1239673

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **(+)-Jalapinolic acid** for research purposes. It includes a summary of suppliers, their product specifications, and detailed experimental protocols for key research applications. Additionally, this guide illustrates the proposed signaling pathway for its role in modulating multidrug resistance.

Commercial Suppliers and Product Specifications

(+)-Jalapinolic acid, a hydroxylated fatty acid, is a key component of resin glycosides found in various species of the Convolvulaceae family. Its availability as a research chemical is crucial for studies into its potential therapeutic applications. The following table summarizes the product specifications from various commercial suppliers.

Supplier	Catalog Number	Purity	Formulation	Storage	CAS Number	Molecular Formula	Molecular Weight (g/mol)
MedKoo Biosciences	596098	Not specified	Solid	Dry, dark, 0-4°C (short-term), -20°C (long-term)	502-75-0	C ₁₆ H ₃₂ O ₃	272.42
MedChemExpress	HY-139366	Not specified	Solid	Room temperature (short-term), refer to CoA for long-term	502-75-0	C ₁₆ H ₃₂ O ₃	272.42
TargetMol	T32253	≥98%	Solid	Refer to data sheet	502-75-0	C ₁₆ H ₃₂ O ₃	272.42
AOBIOUS	AOB19339	Not specified	Solid	Not specified	502-75-0	C ₁₆ H ₃₂ O ₃	272.42
MOLNOVA	M27990	98% (by HPLC)	Solid	Not specified	502-75-0	C ₁₆ H ₃₂ O ₃	272.42
MyBioSource	MBS151833	Research Grade	Solid	Not specified	502-75-0	C ₁₆ H ₃₂ O ₃	272.42
Chemical Book	CB82196392	Not specified	Solid	Not specified	502-75-0	C ₁₆ H ₃₂ O ₃	272.42

Note: Purity and formulation details may vary. Researchers should always consult the supplier's certificate of analysis (CoA) for the most accurate and lot-specific data.

Key Research Applications and Experimental Protocols

(+)-Jalapinolic acid and related resin glycosides have garnered significant interest for their biological activities, particularly in cancer research. The primary areas of investigation include their inherent cytotoxicity against cancer cells and their ability to reverse multidrug resistance (MDR).

Cytotoxicity Assessment

A fundamental experiment to determine the direct anti-cancer potential of **(+)-Jalapinolic acid** is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

- Cell Seeding:
 - Culture cancer cells (e.g., HL-60, human promyelocytic leukemia cells) in appropriate media and conditions.
 - Seed the cells into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of culture medium.
 - Incubate the plates for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **(+)-Jalapinolic acid** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
 - Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **(+)-Jalapinolic acid**. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).

- Incubate the plates for 48 to 72 hours.
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
 - Add 20 μ L of the MTT solution to each well.
 - Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium from each well.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plates for 10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Multidrug Resistance (MDR) Reversal Assay

Resin glycosides have been shown to reverse MDR in cancer cells, which is often mediated by the overexpression of efflux pumps like P-glycoprotein. A common method to assess this activity is to evaluate the ability of the compound to enhance the cytotoxicity of a known chemotherapeutic agent in a resistant cell line.

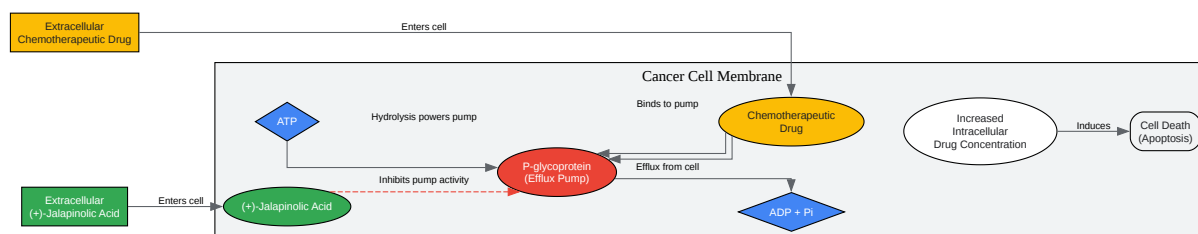
Experimental Protocol: MDR Reversal Assay

- Cell Lines:

- Use a drug-sensitive parental cancer cell line (e.g., KB) and its multidrug-resistant counterpart (e.g., KB/VCR, resistant to vincristine).
- Cell Seeding:
 - Seed both sensitive and resistant cells in 96-well plates as described in the cytotoxicity assay protocol.
- Compound and Chemotherapeutic Treatment:
 - Determine a non-toxic concentration of **(+)-Jalapinolic acid** from the previous cytotoxicity assay.
 - Prepare serial dilutions of a chemotherapeutic agent (e.g., vincristine) in culture medium.
 - Treat the resistant cells with the serial dilutions of the chemotherapeutic agent alone, and in combination with the non-toxic concentration of **(+)-Jalapinolic acid**.
 - Treat the sensitive cells with the chemotherapeutic agent alone as a positive control for cytotoxicity.
 - Include vehicle controls for both the chemotherapeutic agent and **(+)-Jalapinolic acid**.
 - Incubate the plates for 48 to 72 hours.
- Viability Assessment:
 - Perform an MTT assay as described above to determine cell viability.
- Data Analysis:
 - Calculate the IC_{50} value of the chemotherapeutic agent in the resistant cells, both in the presence and absence of **(+)-Jalapinolic acid**.
 - The reversal fold (RF) is calculated as the ratio of the IC_{50} of the chemotherapeutic agent alone to the IC_{50} of the chemotherapeutic agent in the presence of **(+)-Jalapinolic acid**. A higher RF value indicates a greater ability to reverse MDR.

Proposed Signaling Pathway in Multidrug Resistance Reversal

The primary mechanism by which resin glycosides, including **(+)-Jalapinolic acid**, are thought to reverse multidrug resistance is through the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). These transporters function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.

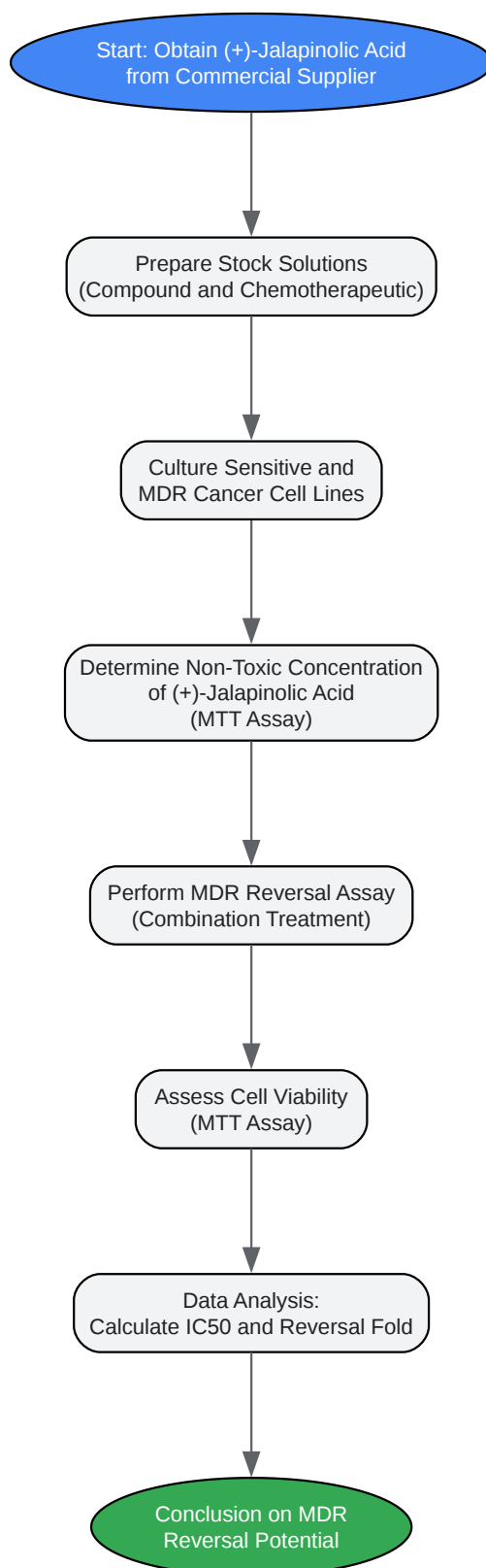


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Caption: Proposed mechanism of **(+)-Jalapinolic acid** in reversing multidrug resistance.

Experimental Workflow for Investigating MDR Reversal

The following diagram illustrates a typical workflow for investigating the multidrug resistance reversal properties of **(+)-Jalapinolic acid**.



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Caption: Experimental workflow for MDR reversal studies.

This technical guide provides a foundational understanding for researchers initiating studies with **(+)-Jalapinolic acid**. It is imperative to consult the original research literature for further details and to adapt these protocols to specific experimental contexts and cell lines. The commercial availability of this compound opens up numerous avenues for exploring its therapeutic potential in oncology and other fields.

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